molecular formula C9H15Cl2FN4 B1474177 (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride CAS No. 2098088-05-0

(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B1474177
CAS No.: 2098088-05-0
M. Wt: 269.14 g/mol
InChI Key: MAPQGVMTLKCSTG-UHFFFAOYSA-N
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Description

(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2FN4 and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-2-8(14)4-11;;/h5-6,8H,1-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPQGVMTLKCSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=N2)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a derivative of pyrimidine and pyrrolidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂Cl₂F N₃

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Thymidylate Synthase Inhibition : Similar to other fluoropyrimidines, it may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, thus affecting cancer cell proliferation .
  • Antimicrobial Properties : Studies indicate that derivatives with similar structures exhibit antimicrobial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance, compounds tested against A549 human lung adenocarcinoma cells showed a reduction in cell viability, indicating potential effectiveness as anticancer agents. The following table summarizes findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism
21A54910TS inhibition
22HCT11615Apoptosis induction
23MCF712Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been evaluated. Notably, the following results were obtained against multidrug-resistant strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
21Staphylococcus aureus8 µg/mL
22Escherichia coli16 µg/mL
23Klebsiella pneumoniae32 µg/mL

Case Studies

  • Fluoropyrimidine Toxicity : A study involving patients treated with fluoropyrimidines indicated that genetic polymorphisms in the TS gene could significantly affect treatment outcomes and toxicity levels. Patients with specific genotypes experienced higher rates of severe adverse effects when treated with fluoropyrimidine derivatives .
  • In Vitro Studies : A series of in vitro assays demonstrated that the compound induced apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
Reactant of Route 2
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(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.